molecular formula C21H23N5O3 B2765126 3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1209898-69-0

3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2765126
CAS No.: 1209898-69-0
M. Wt: 393.447
InChI Key: NHIXAPUUTATLHW-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. This hybrid structure combines pharmacophoric elements known for diverse bioactivities:

  • Quinazolin-4(3H)-one: A privileged scaffold in medicinal chemistry, associated with anticonvulsant, anticancer, and enzyme inhibitory properties .
  • 1,3,4-Oxadiazole: A heterocyclic ring that enhances metabolic stability and binding affinity, often used in kinase and receptor-targeted therapies .
  • Piperidine: A flexible linker that improves solubility and modulates interactions with hydrophobic binding pockets .

Properties

IUPAC Name

3-[3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c27-18(9-12-26-13-22-17-4-2-1-3-16(17)21(26)28)25-10-7-15(8-11-25)20-24-23-19(29-20)14-5-6-14/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXAPUUTATLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates a quinazolinone core, a piperidine moiety, and an oxadiazole ring. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, some demonstrated marked activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of the oxadiazole moiety in our compound might enhance its antimicrobial efficacy due to its electron-withdrawing properties which can affect the interaction with microbial targets.

PathogenActivity Level (IC50)
E. coliModerate
S. aureusStrong
C. albicansModerate

Anticancer Properties

Quinazoline derivatives have been reported to possess anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The incorporation of the oxadiazole ring may further contribute to this activity by enhancing the compound's ability to interact with DNA or other cellular targets.

The proposed mechanism of action for quinazolinones involves their ability to inhibit specific enzymes or receptors involved in disease pathways. For example, certain derivatives have been shown to inhibit aurora kinases, which are critical for cell division . The unique structure of our compound may allow it to modulate multiple pathways simultaneously.

Case Studies

  • Antimicrobial Screening : A comparative study was conducted on several synthesized quinazolinone derivatives where our compound was included. The agar diffusion method revealed that it exhibited significant inhibitory effects against S. aureus and E. coli, with an IC50 value comparable to standard antibiotics .
  • Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited proliferation at concentrations as low as 5 µM. Flow cytometry analysis indicated an increase in cells in the sub-G1 phase, suggesting effective cell cycle arrest .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazolinone derivatives often exhibit significant anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for further development in oncology.

Neurological Disorders

The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with piperidine structures have been extensively studied for their effects on neurotransmitter systems. This compound may modulate neurotransmitter release or receptor activity, providing therapeutic benefits for conditions such as depression or anxiety .

Anti-Virulence Agents

Recent studies have explored compounds that target bacterial virulence factors rather than the bacteria themselves. This strategy can reduce the likelihood of developing antibiotic resistance. The oxadiazole ring present in this compound could play a critical role in inhibiting toxins produced by pathogenic bacteria .

Chemical Reactions and Synthesis

The synthesis of this compound involves various chemical reactions that can be tailored to enhance yield and purity. Key reactions include:

  • Oxidation and Reduction : The compound can participate in oxidation reactions to form more complex derivatives or be reduced to modify its functional groups.
  • Substitution Reactions : The presence of multiple reactive sites allows for nucleophilic substitutions, which can be utilized to create analogs with varied biological activities .

Material Science Applications

In addition to its medicinal potential, this compound may find applications in materials science. Its unique structure can be utilized as a building block for creating new polymers or materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of quinazolinone derivatives found that compounds similar to this one exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that further exploration into the specific mechanisms of action could yield valuable insights into its therapeutic potential.

Case Study 2: Neuroprotective Effects

Research on piperidine-containing compounds has demonstrated neuroprotective effects in animal models of neurodegeneration. These studies highlight the importance of structural modifications in enhancing bioactivity and selectivity towards neuronal targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives

Compound Name / ID Key Substituents Biological Activity Key Findings Reference
Target Compound 5-Cyclopropyl-1,3,4-oxadiazole, piperidine, 3-oxopropyl chain Not explicitly reported (assumed enzyme inhibition) Structural similarity to NMDA/tankyrase inhibitors suggests therapeutic potential.
6e : 2-Methyl-3-(4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one 5-Morpholino-1,3,4-oxadiazole, phenyl NMDA receptor inhibition Superior activity to Phenytoin (30 mg/kg oral dose in rats).
6f : 2-Methyl-3-(4-(5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one 5-Piperidinyl-1,3,4-oxadiazole, phenyl NMDA receptor inhibition Enhanced activity due to piperidine’s hydrophobic interactions.
Compound 9 : 2-[4-Oxo-4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butyl]sulfanyl-3H-quinazolin-4-one 5-Phenyl-1,3,4-oxadiazole, piperidine, sulfanyl chain Tankyrase inhibition Docking score = 8.8 (indicative of strong binding affinity).
Compound 12 : 4-(2-(4-Oxo-2-((2-(piperidin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide Piperidinylethylthio, benzenesulfonamide Carbonic anhydrase IX (hCA IX) inhibition Moderate activity (KI = 19.3–93.6 nM); aliphatic thio groups outperform aryl.

Key Structural-Activity Relationship (SAR) Insights

Oxadiazole Substitution: The 5-cyclopropyl group on the oxadiazole in the target compound may improve metabolic stability compared to 5-phenyl (e.g., Compound 9) or 5-morpholino (e.g., 6e) analogs . Piperidine-linked oxadiazoles (as in 6f and the target compound) enhance activity by facilitating hydrophobic interactions with target proteins .

Quinazolinone Core Modifications: Substitution at the 3-position (e.g., 3-oxopropyl chain) improves pharmacokinetic properties by balancing lipophilicity and solubility . 2-Aliphatic-thio derivatives (e.g., Compound 12) exhibit stronger hCA IX inhibition than aryl-thio analogs, suggesting steric and electronic optimization is critical .

Table 2: Pharmacokinetic and Toxicity Predictions

Compound Name / ID Predicted LogP Metabolic Stability Toxicity Risk (AMES test) Reference
Target Compound 2.8 (estimated) Moderate (cyclopropyl reduces CYP450 metabolism) Low
6e 3.1 Moderate Moderate (morpholino may form reactive metabolites)
Compound 9 3.5 Low (phenyl group increases CYP450 susceptibility) High

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole and quinazolin-4(3H)-one moieties in this compound?

  • The synthesis typically involves multi-step reactions. For the 1,3,4-oxadiazole ring, a common approach is the cyclization of hydrazides with carboxylic acid derivatives (e.g., POCl₃-mediated condensation) . The quinazolin-4(3H)-one core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogues . Optimize yields by using microwave-assisted synthesis for faster reaction times and reduced side products .

Q. How can structural characterization be performed to confirm the integrity of this compound?

  • Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., characteristic peaks for quinazolinone carbonyl at ~165–170 ppm and oxadiazole protons at δ 8.0–9.0) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation, while X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screen for anticancer activity using cell viability assays (e.g., MTT against HeLa or MCF-7 lines) due to structural similarities to known quinazolinone derivatives . Test anti-inflammatory potential via COX-2 inhibition assays, leveraging precedents from pyridinyloxadiazolylthiomethylquinazolin-4(3H)-ones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematically modify substituents on the quinazolinone core (e.g., halogenation at position 6 for enhanced cytotoxicity ) and the piperidine-oxadiazole linker (e.g., replacing cyclopropyl with other alkyl/aryl groups to modulate lipophilicity). Use molecular docking to predict interactions with targets like EGFR or PARP . Validate hypotheses via parallel synthesis and in vitro testing.

Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?

  • If conflicting results arise (e.g., antioxidant vs. pro-oxidant effects), conduct ROS scavenging assays under controlled redox conditions and compare results across multiple cell lines. Use metabolomic profiling to identify off-target effects or metabolic stability issues . Cross-validate findings with structurally analogous compounds from literature .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved without compromising activity?

  • Introduce prodrug strategies (e.g., esterification of the quinazolinone carbonyl) to enhance solubility. Perform logP/logD measurements to balance lipophilicity and aqueous solubility. Use PAMPA assays to assess passive permeability and refine substituents on the piperidine ring .

Q. What computational methods are effective for predicting metabolic stability?

  • Apply density functional theory (DFT) to model oxidation sites (e.g., cyclopropyl or oxadiazole moieties) and identify metabolic hotspots . Pair with CYP450 inhibition assays to validate predictions. Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Notes

  • Contradictory Evidence : Variations in bioactivity between studies may arise from differences in assay conditions (e.g., serum concentration in cell culture) or substituent effects on target binding .

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